REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:4]=[C:5]([CH2:13][C:14]([OH:16])=[O:15])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.S(=O)(=O)(O)O.[CH3:24]O>>[CH3:24][O:15][C:14](=[O:16])[CH2:13][C:5]1[CH:4]=[C:3]([C:2]([F:17])([F:18])[F:1])[CH:8]=[C:7]([C:9]([F:11])([F:12])[F:10])[CH:6]=1
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Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)CC(=O)O)(F)F
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
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Type
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ADDITION
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Details
|
The residue was then diluted with ethyl acetate (100 mL)
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Type
|
WASH
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Details
|
successively washed with water (50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |